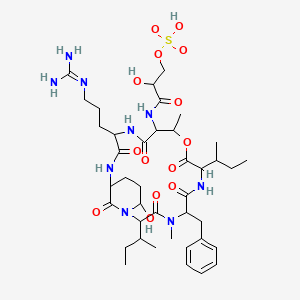
Cyanopeptolin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanopeptolin S is a cyclodepsipeptide.
Wissenschaftliche Forschungsanwendungen
Protease Inhibitory Activity
Cyanopeptolins, including Cyanopeptolin S, are known for their inhibitory activity against serine proteases such as trypsin and chymotrypsin. For instance, specific variants of cyanopeptolins have demonstrated potent inhibitory effects against chymotrypsin and mild activity against trypsin, highlighting their potential as drug candidates for metabolic disorders and other diseases (Mazur-Marzec et al., 2018). Additionally, cyanopeptolin CB071, isolated from the cyanobacterium Aphanocapsa sp., has been identified as a trypsin inhibitor, further supporting the potential therapeutic applications of these compounds (Choi et al., 2008).
Bioactive Metabolite Research
Cyanopeptolins, as a group, have been extensively studied for their diverse biological activities. They are non-ribosomal peptide synthesis-derived natural products with significant serine protease inhibitory properties, making them subjects of interest in drug discovery efforts (Köcher et al., 2020). Research into the chemical biology of cyanopeptolins, including this compound, provides a comprehensive understanding of their biosynthesis, molecular mode of action, and potential therapeutic applications.
Environmental and Ecological Impact
The production of cyanopeptolins by cyanobacteria and their ecological implications have been a subject of study. Cyanopeptolins, including this compound, have been identified as contributors to the biochemistry of cyanobacteria that potentially affect the feeding ecology of planktonic herbivores in freshwater ecosystems (Czarnecki et al., 2006). This underlines the importance of understanding the broader environmental impact of these compounds.
Potential in Drug Development
Cyanopeptolins have been identified as attractive targets for drug development due to their unique properties as protease inhibitors. Studies on cyanobacterial isolates have demonstrated the potential of cyanopeptolins in pharmacotherapy, particularly in regulating abnormal physiological processes in the human body (Silva-Stenico et al., 2012). The diversity of cyanopeptolin variants, including this compound, suggests a wide range of possible therapeutic applications.
Genetic and Biosynthetic Studies
The genetic and biosynthetic pathways of cyanopeptolins have been explored to understand their production and variability. Research into cyanopeptolin gene clusters in various cyanobacterial strains has shed light on the evolution and diversification of these compounds (Rounge et al., 2007). This information is crucial for the potential biotechnological production of cyanopeptolins, including this compound.
Eigenschaften
Molekularformel |
C40H63N9O14S |
|---|---|
Molekulargewicht |
926 g/mol |
IUPAC-Name |
[3-[[5-benzyl-2,8-di(butan-2-yl)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C40H63N9O14S/c1-7-21(3)30-39(58)63-23(5)31(47-35(54)28(50)20-62-64(59,60)61)36(55)44-25(15-12-18-43-40(41)42)33(52)45-26-16-17-29(51)49(37(26)56)32(22(4)8-2)38(57)48(6)27(34(53)46-30)19-24-13-10-9-11-14-24/h9-11,13-14,21-23,25-32,50-51H,7-8,12,15-20H2,1-6H3,(H,44,55)(H,45,52)(H,46,53)(H,47,54)(H4,41,42,43)(H,59,60,61) |
InChI-Schlüssel |
LQLBUPVHKUILGJ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
Kanonische SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)O)C |
Synonyme |
cyanopeptolin S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7S,8aS)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B1261981.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23S,27R)-27-hydroxy-23-(2-hydroxyacetyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B1261984.png)
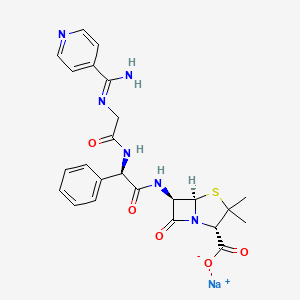
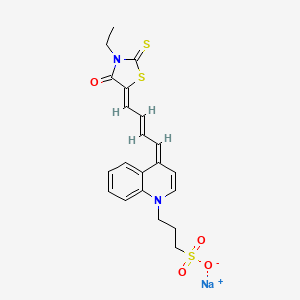
![Potassium;[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonyl-(3-methylbutoxycarbonyl)azanide](/img/structure/B1261988.png)
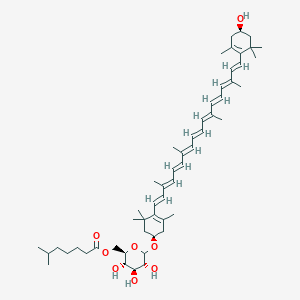

![Technetium-99;2,2,5,5-tetramethyl-4-[2-[(2,2,5,5-tetramethyl-4-oxidofuran-3-yl)methylideneamino]ethyliminomethyl]furan-3-olate;tris(3-methoxypropyl)phosphane;chloride](/img/structure/B1261991.png)
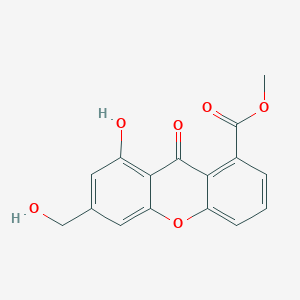
![N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1261994.png)
![(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1261995.png)
![Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-](/img/structure/B1261997.png)
![2,5-Bis[2-methoxy-4-(2-pyridylimino)aminophenyl]furan](/img/structure/B1261998.png)
